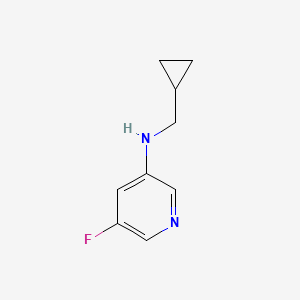

N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-5-fluoropyridin-3-amine |

InChI |

InChI=1S/C9H11FN2/c10-8-3-9(6-11-5-8)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2 |

InChI Key |

NOTWITOXTLOEDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=CC(=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of a Schiff base intermediate, which is reduced to the secondary amine using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Critical parameters include:

Example Procedure:

-

5-Fluoropyridin-3-amine (1.0 eq) and cyclopropanecarbaldehyde (1.2 eq) are stirred in THF/MeOH (1:1) at 60°C for 2 h.

-

NaBH₄ (2.0 eq) is added at 0°C, and the mixture is stirred at room temperature for 1 h.

-

The product is purified via recrystallization (MeOH/IPE) to yield This compound (77% yield).

-

¹H NMR (300 MHz, DMSO-d₆) : δ 0.22–0.38 (2H, m, cyclopropane CH₂), 0.46–0.63 (2H, m, cyclopropane CH₂), 2.78–2.97 (3H, m, NCH₂ and NH), 7.47–7.63 (3H, m, pyridine-H).

-

MS (ESI) : m/z 181.1 [M + H]⁺.

Nucleophilic Substitution Using Cyclopropylmethyl Halides

Alkylation of 5-fluoropyridin-3-amine with cyclopropylmethyl bromide or chloride under basic conditions provides an alternative route.

Base and Solvent Selection

Example Procedure:

-

5-Fluoropyridin-3-amine (1.0 eq), cyclopropylmethyl bromide (1.5 eq), and K₂CO₃ (3.0 eq) are refluxed in acetonitrile for 20 h.

-

The mixture is filtered, concentrated, and purified via silica gel chromatography (EtOAc/hexane) to yield the product (68% yield).

Challenges :

-

Over-alkylation : Excess halide may lead to quaternary ammonium salts.

-

Regioselectivity : Competing alkylation at the pyridine nitrogen is suppressed by steric hindrance.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig amination couples halogenated pyridines with cyclopropylmethylamine, offering a route tolerant of complex substrates.

Catalyst Systems

Example Procedure:

-

3-Bromo-5-fluoropyridine (1.0 eq), cyclopropylmethylamine (2.0 eq), Pd₂(dba)₃ (5 mol%), and tricyclohexylphosphine (10 mol%) are stirred in dioxane at 85°C for 16 h.

-

The product is extracted with ethyl acetate and purified via column chromatography (60% yield).

Optimization Insights :

-

Solvent : 1,4-Dioxane outperforms DMF or toluene in minimizing side reactions.

-

Temperature : Reactions above 80°C are critical for effective C–N bond formation.

Comparative Analysis of Synthetic Routes

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(Cyclopropylmethyl)-5-fluoropyridin-3-ol, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Neurological Disorders

The compound has shown promise as a positive allosteric modulator of metabotropic glutamate receptors, particularly mGlu5. This application is significant in the context of treating neurological disorders such as schizophrenia. Research indicates that derivatives of pyridine compounds can enhance receptor responses, providing a potential therapeutic pathway for managing symptoms associated with these conditions .

Pain Management

N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine may also play a role in pain management. Studies on related compounds have demonstrated their effectiveness as opioid receptor modulators. Specifically, modifications to the structure can lead to increased affinity for opioid receptors, suggesting potential applications in analgesics with reduced side effects compared to traditional opioids .

Antimicrobial Activity

Recent investigations into the biological activities of pyridine derivatives have revealed antimicrobial properties. Compounds with similar structures to this compound have been evaluated for their efficacy against various bacterial strains, indicating a possible application in developing new antibiotics .

Case Study 1: mGlu5 Modulation

A focused medicinal chemistry effort identified phenoxymethyl-dihydrothiazolopyridone derivatives as selective modulators of mGlu5 receptors. The structure-activity relationship (SAR) analysis led to the optimization of compounds that exhibited significant efficacy in reversing amphetamine-induced hyperlocomotion in preclinical models. This compound was included in this study due to its structural similarities, suggesting avenues for further exploration in neuropharmacology .

Case Study 2: Opioid Receptor Affinity

In another study focused on morphinan derivatives, this compound was synthesized alongside other variants to assess binding affinity to opioid receptors. The results indicated that specific substitutions could enhance analgesic effects while minimizing adverse effects commonly associated with opioid use, such as dependency and respiratory depression .

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyridine Derivatives

N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine

- Molecular Formula : C₁₁H₁₅FN₂

- Molecular Weight : 194.25 g/mol

- Key Differences :

- The cyclopentylmethyl group (5-membered ring) replaces cyclopropylmethyl, reducing ring strain but increasing lipophilicity.

- Larger substituent size may hinder binding in sterically sensitive targets compared to the cyclopropyl analog.

- Synthetic Relevance : Cyclopentyl derivatives are common in medicinal chemistry for balancing lipophilicity and metabolic stability .

5-Fluoro-N-[(2-Methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

- Molecular Formula : C₁₀H₁₀FN₃S

- Molecular Weight : 223.27 g/mol

- Key Differences: Thiazolemethyl substituent introduces sulfur, enabling hydrogen bonding and π-π interactions.

- Pharmacological Implications : Thiazole-containing compounds often exhibit improved bioavailability and kinase inhibition .

2-Chloro-5-fluoropyridin-3-amine

- Molecular Formula : C₅H₄ClFN₂

- Molecular Weight : 146.55 g/mol

- Key Differences :

- Lacks the cyclopropylmethyl group, simplifying the structure.

- Chlorine at the 2-position creates an electron-withdrawing effect, altering electronic distribution on the pyridine ring.

- Applications : Used as an intermediate in synthesizing agrochemicals and pharmaceuticals .

Functional Group and Heterocycle Modifications

N-((3-Methoxypyrazin-2-yl)methyl)cyclopropamine

- Molecular Formula : C₉H₁₂N₃O

- Key Features :

- Pyrazine ring replaces pyridine, altering aromaticity and hydrogen-bonding capacity.

- Methoxy group provides electron-donating effects, enhancing solubility.

- Synthetic Utility : Pyrazine derivatives are explored for antiviral and anticancer activities .

N-(Cyclopropylmethyl)-N-[1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide

- Key Features :

- Incorporates trifluoromethyl groups and oxadiazole, enhancing metabolic stability and target affinity.

- Cyclopropylmethyl group retains conformational rigidity in a complex scaffold.

- Synthetic Yields : High yields (56–95%) suggest efficient coupling strategies for cyclopropylmethyl derivatives .

Physicochemical and Pharmacological Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Features | Potential Applications |

|---|---|---|---|---|

| N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine | 166.2 | 1.8 | High ring strain, fluorine-enhanced binding | Kinase inhibitors, CNS agents |

| N-(Cyclopentylmethyl)-5-fluoropyridin-3-amine | 194.25 | 2.5 | Increased lipophilicity | Anticancer leads |

| 5-Fluoro-N-(thiazolemethyl)pyridin-3-amine | 223.27 | 2.1 | Sulfur-mediated interactions | Antibacterial agents |

Key Research Findings

- Synthetic Efficiency : Cyclopropylmethyl groups are introduced via alkylation or reductive amination with yields >85%, demonstrating synthetic accessibility .

- Biological Performance : Fluorine at the 5-position enhances metabolic stability across analogs, reducing oxidative degradation .

- Structure-Activity Relationships (SAR) :

- Smaller substituents (e.g., cyclopropylmethyl) improve target selectivity in kinase inhibitors compared to bulkier groups.

- Heterocyclic substituents (e.g., thiazole) diversify interaction modes but may increase molecular weight and reduce solubility .

Biological Activity

N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom on the pyridine ring, which enhances its stability and lipophilicity. The cyclopropylmethyl group contributes to its conformational rigidity, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance binding affinity through electron-withdrawing effects, while the cyclopropylmethyl group may facilitate membrane permeability due to increased lipophilicity .

Antitumor Activity

Recent studies have demonstrated that derivatives of cyclopropyl-containing compounds exhibit promising antitumor activity. For instance, a related compound showed effective inhibition on the proliferation of human myeloid leukemia cell lines without cytotoxic effects on normal cells .

Pharmacological Properties

The compound has been investigated for various pharmacological activities, including:

- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, although detailed investigations are required to confirm this.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for specific enzymes involved in disease pathways, particularly in cancer and inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where the fluorine atom is replaced by various nucleophiles. The synthetic pathway includes:

- Starting Material : 5-Fluoropyridine.

- Reagents : Cyclopropylmethyl amine and appropriate solvents (e.g., DMF).

- Reaction Conditions : Typically conducted under reflux conditions with a base like sodium hydride.

The product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(Cyclopropylmethyl)-5-chloropyridin-3-amine | Chlorine instead of fluorine; less lipophilic | Moderate enzyme inhibition |

| N-(Cyclopropylmethyl)-5-bromopyridin-3-amine | Bromine provides different electronic properties | Reduced potency compared to fluorine |

| N-(Cyclopropylmethyl)-5-methylpyridin-3-amine | Methyl group increases steric hindrance | Potentially lower binding affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine, and how are intermediates characterized?

- Methodology: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropylmethyl halides can react with 5-fluoropyridin-3-amine derivatives under basic conditions (e.g., K₂CO₃ or Et₃N). Key intermediates, such as N-alkylated pyridines, are characterized using ¹H-NMR (e.g., δ 1.42–1.27 ppm for cyclopropane protons) and LCMS (e.g., observed mass: 517.1 for trifluoromethyl-substituted analogs). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structure and purity of N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine during synthesis?

- Methodology:

- ¹H-NMR/¹³C-NMR : Assign peaks for cyclopropane (δ 0.5–1.5 ppm), pyridine protons (δ 7.5–9.0 ppm), and fluorine coupling patterns.

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95% by HPLC).

- Elemental Analysis : Validate empirical formulas (e.g., C₁₀H₁₂FN₂).

- FT-IR : Identify C-F stretches (~1100 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low reaction yields in the cyclopropane ring formation step during the synthesis of N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine derivatives?

- Methodology:

- Optimize Reaction Conditions : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance cyclopropane ring closure efficiency.

- Protecting Group Strategies : Protect the pyridine amine with Boc groups to prevent side reactions.

- Alternative Reagents : Replace traditional alkylating agents with mesylates (e.g., cyclopropylmethyl mesylate) for better leaving-group activity .

Q. What strategies are effective in resolving contradictory solubility data for N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine analogs in preclinical studies?

- Methodology:

- Salt Formation : Prepare hydrochloride or trifluoroacetate salts to improve aqueous solubility.

- Co-solvent Systems : Use PEG-400 or Captisol® for in vivo formulations.

- LogP Measurement : Correlate experimental LogP (e.g., 2.5–3.5) with computational predictions (e.g., Schrödinger QikProp) to validate solubility trends .

Q. How to design experiments to evaluate the receptor selectivity profile of N-(Cyclopropylmethyl)-5-fluoropyridin-3-amine derivatives targeting CB2 receptors?

- Methodology:

- Binding Assays : Perform competitive displacement studies using [³H]CP-55,940 for CB1/CB2 receptors. Calculate IC₅₀ values (e.g., 2.9 nM for CB2 vs. >1 µM for CB1).

- Functional Assays : Measure cAMP inhibition (CB2: Emax = 85%) vs. calcium mobilization (CB1: Emax <10%).

- In Vivo Models : Test mechanical hyperalgesia reversal in the Randall–Selitto model (30 mg/kg dose) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.